2-Quinuclidinecarboxylic acid, ethyl ester

Lipophilicity XLogP Drug Design

2-Quinuclidinecarboxylic acid, ethyl ester (CAS 39926-11-9), also known as ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate, is a bicyclic tertiary amine ester with a rigid quinuclidine core. Its molecular formula is C10H17NO2 with a molecular weight of 183.25 g/mol.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 39926-11-9
Cat. No. B1353836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinuclidinecarboxylic acid, ethyl ester
CAS39926-11-9
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCN1CC2
InChIInChI=1S/C10H17NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3
InChIKeyYJPLMGXUWNSTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Quinuclidinecarboxylic Acid Ethyl Ester CAS 39926-11-9: Technical Overview for Procurement


2-Quinuclidinecarboxylic acid, ethyl ester (CAS 39926-11-9), also known as ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate, is a bicyclic tertiary amine ester with a rigid quinuclidine core [1]. Its molecular formula is C10H17NO2 with a molecular weight of 183.25 g/mol [1]. The compound features a conformational rigidity that enhances binding affinity in medicinal chemistry applications, while the ethyl ester group provides synthetic versatility for further functionalization [2].

Why Substituting 2-Quinuclidinecarboxylic Acid Ethyl Ester with Analogs Compromises Project Outcomes


While quinuclidine derivatives share a common bicyclic scaffold, variations in ester chain length, substitution position, and functional group profoundly impact physicochemical properties and synthetic utility. Substituting the ethyl ester with a methyl ester, free acid, or positional isomer alters lipophilicity, reactivity, and steric accessibility in predictable yet critical ways . These differences translate directly into divergent performance in asymmetric catalysis, pharmaceutical intermediate synthesis, and structure-activity relationship (SAR) studies, making informed selection essential for reproducible results [1].

Quantitative Differentiation of 2-Quinuclidinecarboxylic Acid Ethyl Ester from Closest Analogs


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester vs. Free Acid

The ethyl ester exhibits significantly higher lipophilicity compared to the methyl ester and the free acid, as quantified by XLogP3 values. This difference directly influences membrane permeability and distribution in biological systems [1][2][3].

Lipophilicity XLogP Drug Design Physicochemical Properties

Polar Surface Area Comparison: Ethyl Ester vs. Free Acid

The ethyl ester possesses a significantly lower topological polar surface area (TPSA) compared to the free carboxylic acid, indicating reduced polarity and enhanced passive membrane diffusion [1][2].

Polar Surface Area PSA Drug-Likeness Physicochemical Properties

Positional Isomer Differentiation: 2-Carboxylate vs. 3-Carboxylate Ethyl Ester

The 2-carboxylate ethyl ester is a key intermediate in the synthesis of quinine and quinidine analogs via reaction with 4-quinolyllithium compounds, whereas the 3-carboxylate ethyl ester is specifically employed in the synthesis of sabcomeline hydrochloride, a muscarinic M1 agonist [1][2].

Positional Isomers Synthetic Utility Drug Intermediates Sabcomeline

Conformational Rigidity Advantage: Quinuclidine Core vs. Flexible Amines

The quinuclidine core of the ethyl ester provides conformational rigidity that is absent in flexible amine analogs. This structural constraint enhances binding affinity in medicinal chemistry applications and improves selectivity in asymmetric catalysis [1].

Conformational Rigidity Binding Affinity Medicinal Chemistry Chiral Catalysts

Optimal Application Scenarios for 2-Quinuclidinecarboxylic Acid Ethyl Ester Based on Verified Differentiation


Asymmetric Catalysis and Chiral Ligand Development

The ethyl ester's rigid quinuclidine core and moderate lipophilicity make it an ideal scaffold for designing chiral ligands in metal-catalyzed asymmetric reactions. Its conformational constraints enhance stereoselectivity compared to flexible amine ligands [1].

Pharmaceutical Intermediate for CNS-Targeted Drug Candidates

With an XLogP3 of 1.5 and TPSA of 29.5 Ų, the ethyl ester exhibits favorable physicochemical properties for blood-brain barrier penetration. It serves as a strategic intermediate for CNS drug development where balanced lipophilicity is required [1].

Synthesis of Quinine and Quinidine Analogs

As documented in US Patent 3,931,193, the 2-carboxylate ethyl ester is a critical intermediate in the preparation of quinine and quinidine analogs via coupling with 4-quinolyllithium compounds. This specific application cannot be fulfilled by the 3-carboxylate isomer or other esters [2].

SAR Studies Requiring Defined Lipophilicity Increments

The 0.4 log unit lipophilicity increase over the methyl ester (XLogP 1.5 vs. 1.1) provides a precise, quantifiable step for structure-activity relationship (SAR) optimization. This allows medicinal chemists to systematically tune membrane permeability without altering the core scaffold [1][3].

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